molecular formula C15H21N3O2 B11748695 4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol

4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol

Cat. No.: B11748695
M. Wt: 275.35 g/mol
InChI Key: RBKPNZRCGOCWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of the pyrazole ring and the benzene ring separately. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation with 2-methylpropyl bromide. The benzene ring is functionalized with hydroxyl groups at the 1 and 3 positions through electrophilic aromatic substitution reactions.

The final step involves the coupling of the pyrazole ring with the benzene ring through a nucleophilic substitution reaction, where the amino group on the pyrazole ring reacts with a benzyl halide derivative of the benzene ring. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,2-diol
  • 4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,4-diol

Uniqueness

4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the pyrazole ring also adds to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

4-[[[1-(2-methylpropyl)pyrazol-3-yl]methylamino]methyl]benzene-1,3-diol

InChI

InChI=1S/C15H21N3O2/c1-11(2)10-18-6-5-13(17-18)9-16-8-12-3-4-14(19)7-15(12)20/h3-7,11,16,19-20H,8-10H2,1-2H3

InChI Key

RBKPNZRCGOCWTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.